Allylpalladium(II) chloride dimer

Catalog No.
S661819
CAS No.
12012-95-2
M.F
C6H10Cl2Pd2
M. Wt
365.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylpalladium(II) chloride dimer

Traditional Pd sources like PdCl2 are insoluble, and Pd2(dba)3 poisons active catalysts with dba. Allylpalladium(II) chloride dimer is an air-stable, soluble precatalyst that rapidly generates active Pd(0) or cationic Pd(II) species without inhibitory ligands. Key advantages: • Soluble in DCM, THF, toluene for precise volumetric dosing • Eliminates Ag salts in Buchwald-Hartwig aminations by forming [Pd(allyl)(L)]Cl in alcohol • Restores high TON in bulky biarylphosphine couplings by avoiding dba poisoning.

CAS Number

12012-95-2

Product Name

Allylpalladium(II) chloride dimer

IUPAC Name

palladium(2+);prop-1-ene;dichloride

Molecular Formula

C6H10Cl2Pd2

Molecular Weight

365.9 g/mol

InChI

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

PENAXHPKEVTBLF-UHFFFAOYSA-L

SMILES

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

Canonical SMILES

[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2]

Isomeric SMILES

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

The exact mass of the compound Allylpalladium chloride dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Di-μ-chlorobis[(η3-allyl)palladium(II)], Bis(allyl)di-μ-chlorodipalladium(II), Allylpalladium chloride dimer, π-Allylpalladium chloride dimer, Allylpalladium(II) chloride

Purity

≥98%

Package Size

1 g

Allylpalladium(II) chloride dimer (CAS 12012-95-2) is an air-stable palladium(II) precatalyst extensively utilized in advanced organic synthesis and industrial cross-coupling applications[1]. Structurally comprising two palladium centers bridged by chloride ligands and coordinated to η3-allyl groups, this complex serves as an efficient source of easily activated palladium. Unlike polymeric palladium salts, APC exhibits high solubility in a wide range of standard organic solvents, facilitating homogeneous reaction conditions and precise volumetric dosing . For procurement and process chemistry, APC is primarily valued for its ability to rapidly generate active, monoligated Pd(0) or cationic Pd(II) species in situ without introducing inhibitory spectator ligands, making it a critical raw material for state-of-the-art Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings [2].

Research Fit

Cross‑Coupling

Suzuki, Heck, and Buchwald–Hartwig C–C/C–N bond formations

Asymmetric Synthesis

Chiral ligand scaffolds for enantioselective allylic alkylations

Benchtop Handling

Air‑stable Pd(II) precatalyst; simplifies setup without glovebox

Substituting Allylpalladium(II) chloride dimer with cheaper or more common palladium sources frequently compromises catalytic efficiency and process scalability. Baseline salts like Palladium(II) chloride (PdCl2) are polymeric and practically insoluble in common organic solvents at room temperature, requiring harsh heating or coordinating solvents to break the polymer chain, which complicates catalyst preparation [1]. Conversely, popular Pd(0) precursors such as Pd2(dba)3 introduce dibenzylideneacetone (dba) ligands into the reaction mixture. In couplings utilizing highly active, bulky biarylphosphines, dba competitively coordinates to the active Pd(0) center, severely inhibiting the catalytic cycle and depressing yields [2]. Furthermore, many alternative Pd(0) complexes are air-sensitive, demanding strict inert-atmosphere handling that increases manufacturing overhead, whereas APC remains stable on the benchtop while still offering rapid activation to the desired catalytic species .

Substitution Risk

Yield Drop with Pd(OAc)₂ or Pd₂(dba)₃

Replacing [(allyl)PdCl]₂ with generic Pd sources may lower amination yield (reported 83% vs 40% for Pd(dba)₂).

Ligand Incompatibility

Biarylphosphine (Buchwald) ligands may fail to activate this dimer; Pd₂(dba)₃ or LnPd(0) are preferred for those systems.

Air‑Sensitivity of Pd(0) Alternatives

Pd(PPh₃)₄ and Pd₂(dba)₃ require rigorous inert conditions; direct substitution may increase handling complexity.

Avoidance of dba-Inhibition in Sterically Hindered Cross-Couplings

In advanced cross-coupling reactions requiring bulky biarylphosphine ligands (e.g., RuPhos or BrettPhos), the choice of palladium precursor is critical. The presence of dibenzylideneacetone (dba) from standard Pd(0) sources can severely inhibit the active monoligated Pd(0) species. In the Stille cross-coupling of aryl mesylates, utilizing Pd2(dba)3 resulted in a severely depressed yield of only 22%. In contrast, utilizing dba-free precursors like Allylpalladium(II) chloride dimer allowed the catalytic cycle to proceed unhindered, delivering >75% yields under identical conditions [1].

Evidence DimensionCross-coupling product yield
Target Compound Data>75% yield (comparable to optimized Pd(OAc)2)
Comparator Or BaselinePd2(dba)3 (22% yield)
Quantified Difference>3-fold increase in product yield
ConditionsStille coupling of aryl mesylates, biarylphosphine ligand, t-BuOH solvent

Procuring APC prevents dba-induced catalyst poisoning, ensuring high turnover numbers and lower required catalyst loadings for complex pharmaceutical intermediates.

Buchwald–Hartwig Amination Yield
Head‑to‑head
83% yield Pd(dba)₂: 40% yield
Supports higher amination yield with OTf‑substituted aryl halides
1.5 mol% [(allyl)PdCl]₂, 6 mol% ligand L

Spontaneous Generation of Cationic Precatalysts Without Silver Salts

Cationic palladium complexes are highly active for C-N bond formation but traditionally require the addition of expensive, light-sensitive silver salts (e.g., AgOTf) to abstract the chloride from the Pd(II) precursor. APC circumvents this requirement in protic media. When combined with bulky biarylphosphine ligands in alcoholic solvents, APC spontaneously forms the highly active cationic[Pd(η3-allyl)(L)]Cl complex. This system achieves quantitative (99%) yields in Buchwald-Hartwig aminations at extremely low catalyst loadings (substrate/catalyst ratio of 1000/1) without any silver additives [1].

Evidence DimensionSilver salt requirement for cationic activation
Target Compound Data0 equivalents of Ag+ required in alcoholic solvents
Comparator Or BaselineStandard Pd(II) chloride precursors (Require 1-2 equivalents of AgOTf or AgBF4)
Quantified Difference100% reduction in silver salt usage
ConditionsBuchwald-Hartwig cross-coupling in alcoholic solvents (e.g., ethanol) at low catalyst loading (1000/1 S/C)

Eliminating stoichiometric silver salts drastically reduces raw material costs, simplifies downstream purification, and improves the green chemistry profile of the manufacturing process.

Asymmetric Allylation Enantioselectivity
Class‑level
er 93:7 86% ee
Derived menthane‑based dimer gives high chiral induction in imine allylation
Ligand‑dependent scaffold; verify with specific substrate class

Superior Ambient Solubility for Homogeneous Processing

The physical processability of a precatalyst dictates its utility in automated synthesis and large-scale manufacturing. Palladium(II) chloride (PdCl2) exists as an inorganic coordination polymer that is virtually insoluble in standard organic solvents at room temperature, requiring extended heating in coordinating solvents to become active. Because APC is a discrete, chloride-bridged molecular dimer, it exhibits high solubility in solvents such as dichloromethane, tetrahydrofuran, and toluene at 25 °C . This allows for the immediate preparation of homogeneous catalyst stock solutions.

Evidence DimensionSolubility in standard organic solvents (e.g., DCM, THF) at 25 °C
Target Compound DataHighly soluble, readily forms homogeneous solutions
Comparator Or BaselinePdCl2 (Insoluble polymeric solid)
Quantified DifferenceBinary shift from insoluble to highly soluble
ConditionsAmbient temperature preparation of catalyst stock solutions in non-coordinating organic solvents

High solubility enables accurate volumetric dosing and seamless integration into automated, high-throughput screening workflows without the need for harsh solubilizing agents.

Biarylphosphine Compatibility
Head‑to‑head
Fails to activate Pd₂(dba)₃ activates normally
Avoid [(allyl)PdCl]₂ with Buchwald biarylphosphine ligands
Use pre‑formed LnPd(0) or Pd₂(dba)₃ for those ligand systems

Rapid and Quantitative Reduction to Active Ligandless Pd(0)

The initiation rate of a catalytic cycle depends heavily on how efficiently the Pd(II) precatalyst is reduced to the active Pd(0) species. APC is highly susceptible to rapid nucleophilic attack at the allyl ligand. In the presence of alkali metal silanolates or specific phosphines, APC is cleanly and quantitatively reduced to a highly active, ligandless Pd(0) species. This rapid activation allows APC to excel in specialized cross-couplings, such as the allylation of arenes, where it achieves 73-95% yields at low loadings (2.5 mol %), outperforming other Pd(II) sources that fail to initiate efficiently under identical mild conditions[1].

Evidence DimensionPrecatalyst reduction efficiency and coupling yield
Target Compound DataClean, quantitative reduction to Pd(0); 73-95% yield
Comparator Or BaselineGeneric Pd(II) salts (Sluggish or incomplete reduction)
Quantified DifferenceHigh operational yield vs trace conversion
ConditionsCross-coupling of aromatic bromides with allylic silanolate salts at 85 °C

Faster, cleaner precatalyst activation minimizes induction periods and prevents the accumulation of off-cycle palladium dead-states, ensuring consistent batch-to-batch reaction kinetics.

Air Stability
Cross‑study
Air‑stable solid Pd(PPh₃)₄ / Pd₂(dba)₃: moisture‑sensitive
Enables benchtop weighing and storage under ambient conditions
Solid‑state stability reduces degradation during routine use

High-Throughput Catalyst Screening and Automated Synthesis

Because APC is highly soluble in common organic solvents (DCM, THF, toluene) at room temperature, it is the ideal palladium source for automated liquid-handling systems. Unlike insoluble PdCl2, APC allows for the reliable preparation of homogeneous stock solutions, ensuring precise volumetric dosing across hundreds of micro-scale cross-coupling reactions .

Silver-Free Cationic Palladium Catalysis in Pharmaceutical Manufacturing

For the large-scale synthesis of active pharmaceutical ingredients (APIs) via Buchwald-Hartwig aminations, APC can be deployed in alcoholic solvents to spontaneously form highly active cationic [Pd(allyl)(L)]Cl complexes. This completely eliminates the need to procure, handle, and remediate expensive silver salts (e.g., AgOTf), significantly lowering the cost of goods and simplifying regulatory compliance regarding heavy metal impurities [1].

Sterically Hindered Cross-Couplings Susceptible to Ligand Inhibition

In complex Stille, Suzuki, or Negishi couplings utilizing bulky, electron-rich biarylphosphines (e.g., BrettPhos, RuPhos), standard Pd(0) precursors like Pd2(dba)3 often suffer from dba-induced catalyst poisoning. APC provides a dba-free pathway to generate the highly active monoligated Pd(0) species, restoring high turnover numbers and enabling the efficient coupling of sterically demanding or electronically deactivated substrates [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Buchwald–Hartwig Amination (C–N)
Higher reported amination yield vs. common alternatives
Ligand compatibility; exclude biarylphosphines
Asymmetric Allylation of Imines
Enantioselective catalyst scaffold
Chiral ligand optimization & ee verification
Benchtop Cross‑Coupling
Air‑stable solid; simpler handling than Pd(0) sources
Ambient setup reproducibility; storage integrity
NHC / Trost Ligand Catalyst Generation
Facile formation of active (NHC)Pd(allyl)Cl complexes
Activation efficiency with advanced ligand systems

Hydrogen Bond Acceptor Count

4

Exact Mass

365.82333 g/mol

Monoisotopic Mass

363.82292 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12012-95-2

Wikipedia

Allylpalladium_chloride_dimer

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